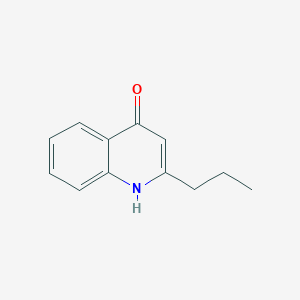

4-Hydroxy-2-propylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

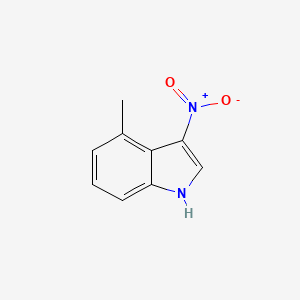

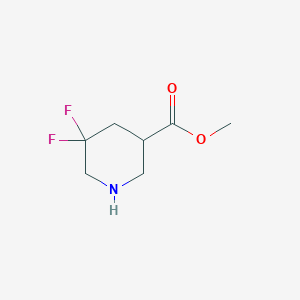

4-Hydroxy-2-propylquinoline is a natural product found in Boronia ternata . It is also known as oxolinic acid, a quinoline derivative that exhibits broad-spectrum antibacterial activity .

Molecular Structure Analysis

The molecular formula of 4-Hydroxy-2-propylquinoline is C12H13NO . Its molecular weight is 187.24 g/mol . The IUPAC name is 2-propyl-1H-quinolin-4-one .Chemical Reactions Analysis

4-Hydroxy-2-quinolones, including 4-Hydroxy-2-propylquinoline, have been used in the synthesis of related four-membered to seven-membered heterocycles . These compounds have shown unique biological activities .Physical And Chemical Properties Analysis

4-Hydroxy-2-propylquinoline has a molecular weight of 187.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 187.099714038 g/mol . Its topological polar surface area is 29.1 Ų . It has a heavy atom count of 14 .Wissenschaftliche Forschungsanwendungen

Metabolic Studies

- 4-Hydroxy-2-propylquinoline and its metabolites have been a focus in the study of human cytochrome P450s involved in drug metabolism. A study revealed that human liver microsomes produce three major metabolites of this compound, and its biotransformation involves CYP2A6 and CYP2E1 (Belliard et al., 2003).

Antimicrobial Activity

- Research has demonstrated the potential of 4-Hydroxy-2-propylquinoline derivatives in inhibiting the growth of Helicobacter pylori, an important pathogen responsible for gastric infections (Lacey et al., 1995).

- A study on substituted 4-hydroxyquinolines showed potent antimicrobial activity against Helicobacter pylori, indicating the potential of these compounds in treating bacterial infections (Khan et al., 2013).

Chemical Synthesis and Applications

- Novel methods for synthesizing derivatives of 4-Hydroxyquinolin-2(1H)-ones have been developed, highlighting the importance of these compounds in medicinal chemistry (Ishida et al., 2013).

- A solvent-free microwave synthesis approach for creating 4-Hydroxy-3-phenylquinolin-2(1H)-ones offers a rapid and efficient method for producing these compounds, which are significant in pharmaceutical research (Rivkin & Adams, 2006).

Biological and Environmental Analysis

- Electrochemical sensors have been developed for the detection of 4-Aminoquinoline drugs, including 4-Hydroxy-2-propylquinoline derivatives, in biological and environmental samples, showcasing their importance in analytical chemistry (Matrouf et al., 2022).

Wirkmechanismus

While the specific mechanism of action for 4-Hydroxy-2-propylquinoline is not mentioned in the search results, 4-aminoquinolines, a related class of compounds, are known to concentrate in the digestive vacuole of the intraerythrocytic parasite . The most recent hypothesis for their action is the inhibition of the haem polymerase of the parasite, leading to the accumulation of soluble haem toxic for the parasite .

Zukünftige Richtungen

While specific future directions for 4-Hydroxy-2-propylquinoline were not found in the search results, it’s worth noting that the interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Eigenschaften

IUPAC Name |

2-propyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-5-9-8-12(14)10-6-3-4-7-11(10)13-9/h3-4,6-8H,2,5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGOXASWRFTXHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)C2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2629567.png)

![Tert-butyl ((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2629574.png)

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2629575.png)

![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2629576.png)

![N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2629577.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate](/img/structure/B2629582.png)